molecular formula C18H14N4O5S3 B3304484 N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921820-28-2

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B3304484
CAS RN: 921820-28-2
M. Wt: 462.5 g/mol
InChI Key: IWKMRFUBYDRBFF-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They are known for their anti-tubercular activity and their inhibitory concentrations have been compared with standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include a series of reduction, acetylation, and nucleophilic substitution (SN2) reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis .

Safety and Hazards

The safety and hazards of benzothiazole derivatives would depend on their specific structures and properties. Some benzothiazole derivatives have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

Future research on benzothiazole derivatives could focus on enhancing their anti-tubercular activity. This could involve exploring structure-activity relationships and conducting molecular docking studies of selected compounds against targets such as DprE1 .

properties

IUPAC Name

N-[4-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S3/c1-30(25,26)11-4-5-12-14(8-11)29-18(20-12)21-15(23)7-10-9-28-17(19-10)22-16(24)13-3-2-6-27-13/h2-6,8-9H,7H2,1H3,(H,19,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKMRFUBYDRBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 4
N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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